molecular formula C10H16NO3P B6183702 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine CAS No. 2648961-08-2

4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine

Cat. No. B6183702
CAS RN: 2648961-08-2
M. Wt: 229.2
InChI Key:
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Description

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine (DMPP) is an organic compound that has been studied for its potential use in a variety of scientific applications. It is a colorless, odorless, and slightly acidic compound that has a molecular weight of 202.22 g/mol. DMPP is a member of the pyridine family and is a derivative of 2-hydroxy-4-methoxy-6-methylpyridine. It has been used as a ligand in coordination chemistry, and is also used as a precursor for the synthesis of other compounds. In addition, DMPP has been studied for its potential use in biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is not well understood. However, it has been suggested that this compound binds to the active site of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This binding prevents the enzyme from breaking down acetylcholine, thus increasing its concentration in the brain. This increased concentration of acetylcholine is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have neuroprotective effects due to its ability to inhibit the enzyme acetylcholinesterase. In addition, this compound has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine in lab experiments include its low cost, its availability, and its relatively low toxicity. In addition, this compound is relatively easy to synthesize and can be used as a precursor for the synthesis of other compounds. The main limitation of using this compound in lab experiments is its lack of specificity. This compound has been shown to inhibit a variety of enzymes, including acetylcholinesterase, which may lead to unwanted side effects.

Future Directions

The potential future directions for 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine research include the development of more specific inhibitors of acetylcholinesterase, the study of its potential use in the treatment of Alzheimer’s disease and other neurological disorders, and the development of new synthetic methods for the synthesis of this compound and its derivatives. In addition, further research into the biochemical and physiological effects of this compound may lead to new uses for this compound.

Synthesis Methods

4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is synthesized from 2-hydroxy-4-methoxy-6-methylpyridine. The synthesis of this compound involves a two-step process. The first step is the conversion of 2-hydroxy-4-methoxy-6-methylpyridine to 4-methoxy-2-methylpyridine-6-carboxylic acid. This is accomplished by treating the pyridine with a mixture of formaldehyde and methanol in the presence of a base, such as pyridine or triethylamine. The second step is the conversion of 4-methoxy-2-methylpyridine-6-carboxylic acid to this compound. This is accomplished by treating the carboxylic acid with dimethylphosphite in the presence of a base, such as pyridine or triethylamine.

Scientific Research Applications

4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has been studied for its potential use in a variety of scientific applications. It has been used as a ligand in coordination chemistry, and is also used as a precursor for the synthesis of other compounds. In addition, this compound has been studied for its potential use in biochemistry and physiology. In particular, this compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been suggested as a potential therapeutic target for the treatment of Alzheimer’s disease and other neurological disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves the reaction of 2-chloro-4-(dimethoxymethyl)pyridine with dimethylphosphite in the presence of a base.", "Starting Materials": [ "2-chloro-4-(dimethoxymethyl)pyridine", "dimethylphosphite", "base" ], "Reaction": [ "To a solution of 2-chloro-4-(dimethoxymethyl)pyridine in a suitable solvent, add dimethylphosphite and a base.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product, 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine." ] }

CAS RN

2648961-08-2

Molecular Formula

C10H16NO3P

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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